N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

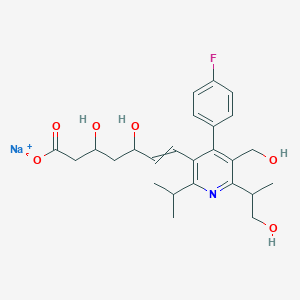

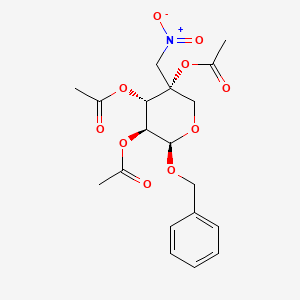

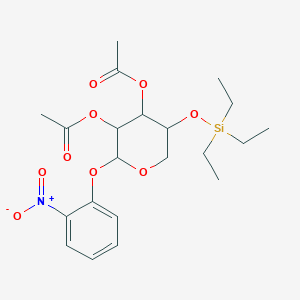

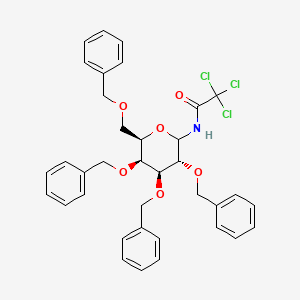

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is an important compound in the field of pharmaceuticals, as it has a wide range of uses and applications. It is a hydrochloride salt of the glucuronide of the N,O-didesmethyl-(rac-venlafaxine) compound, which is a metabolite of the antidepressant drug venlafaxine. This compound is used in laboratory experiments, as it can be synthesized in a relatively simple manner and has a wide range of potential applications.

Aplicaciones Científicas De Investigación

Metabolite of Reuptake Inhibitor Venlafaxine

“N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” is a metabolite of the reuptake inhibitor Venlafaxine . Venlafaxine is a derivative of phenylethylamine that facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) .

Dopamine Reuptake Inhibition

Venlafaxine, the parent compound of “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride”, is reported to be a weak inhibitor of dopamine reuptake . This suggests potential applications in the study of dopamine-related disorders.

Lack of Activity for Certain Receptors

In vitro studies indicate that Venlafaxine does not demonstrate significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors . This property could be useful in research focused on these specific receptors.

Metabolism Study

The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” can be used in studies investigating the metabolic pathways of Venlafaxine.

Research on Major Depressive Disorder

Desvenlafaxine, the O-desmethylated active metabolite of Venlafaxine, is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It was approved by the FDA in 2008 for the treatment of adults with major depressive disorder . “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride”, as a metabolite of Venlafaxine, may have potential applications in research related to major depressive disorder.

Neurotransmission Facilitation

Venlafaxine is reported to facilitate neurotransmission within the central nervous system . As a metabolite of Venlafaxine, “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” may be used in studies investigating the mechanisms of neurotransmission.

Propiedades

IUPAC Name |

(3S,6S)-3,4,5-trihydroxy-6-[4-[(1S)-1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO8.ClH/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27;/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27);1H/t14-,15?,16+,17?,18?,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBUKYNISZGJHO-FYVYBDEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC=C(C=C1)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

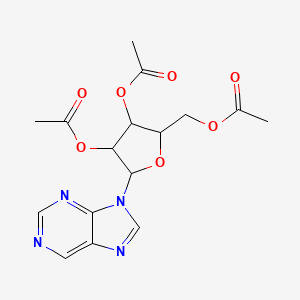

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

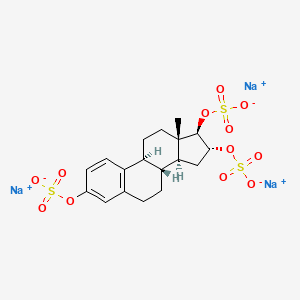

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)